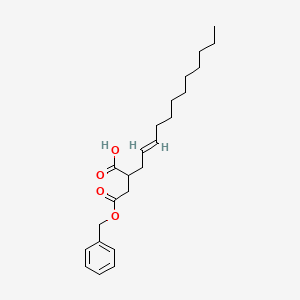
4-Benzyl hydrogen 2-dodecenylsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl hydrogen 2-dodecenylsuccinate is an organic compound with the molecular formula C23H34O4 and a molecular weight of 374.5 g/mol It is characterized by the presence of a benzyl group attached to a hydrogen 2-dodecenylsuccinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl hydrogen 2-dodecenylsuccinate typically involves the reaction of benzyl alcohol with 2-dodecenylsuccinic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl hydrogen 2-dodecenylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-Benzyl hydrogen 2-dodecenylsuccinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyl hydrogen 2-dodecenylsuccinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl hydrogen 2-decenylsuccinate
- 4-Benzyl hydrogen 2-octenylsuccinate
- 4-Benzyl hydrogen 2-hexenylsuccinate
Uniqueness
4-Benzyl hydrogen 2-dodecenylsuccinate is unique due to its longer carbon chain, which may confer different physical and chemical properties compared to its shorter-chain analogs.
Properties
CAS No. |
94247-51-5 |
|---|---|
Molecular Formula |
C23H34O4 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(E)-2-(2-oxo-2-phenylmethoxyethyl)tetradec-4-enoic acid |
InChI |
InChI=1S/C23H34O4/c1-2-3-4-5-6-7-8-9-10-14-17-21(23(25)26)18-22(24)27-19-20-15-12-11-13-16-20/h10-16,21H,2-9,17-19H2,1H3,(H,25,26)/b14-10+ |
InChI Key |
DTZCEDKZDHFJOH-GXDHUFHOSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/CC(CC(=O)OCC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CCCCCCCCCC=CCC(CC(=O)OCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















